molecular formula C16H16ClNO4 B14418024 Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate CAS No. 80199-22-0

Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate

Cat. No.: B14418024
CAS No.: 80199-22-0
M. Wt: 321.75 g/mol
InChI Key: DAXDMCJFZYNYQS-UHFFFAOYSA-N
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Description

Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate is a chemical compound with the molecular formula C16H16ClNO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a chlorinated phenyl ring and an ethoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-ethoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include phenyl oxides.

    Reduction: Products include phenyl amines.

Scientific Research Applications

Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
  • Phenyl N-(3-chloro-4-methylphenyl)carbamate
  • 3-Methyl-4-(methylthio)phenyl N-(2-chloro-4-methoxyphenyl)carbamate

Uniqueness

Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate is unique due to its specific structural features, such as the presence of both a chlorinated phenyl ring and an ethoxyphenoxy group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

80199-22-0

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

methyl N-[3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate

InChI

InChI=1S/C16H16ClNO4/c1-3-21-12-5-7-13(8-6-12)22-15-9-4-11(10-14(15)17)18-16(19)20-2/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

DAXDMCJFZYNYQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl

Origin of Product

United States

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